6-hydroxy-3-hexenoyl-coenzyme A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

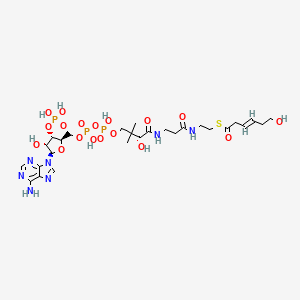

6-hydroxyhex-3-enoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 6-hydroxyhex-3-enoic acid. It is a hydroxy fatty acyl-CoA, a homoallylic alcohol and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A and a 6-hydroxyhex-3-enoic acid.

Applications De Recherche Scientifique

Metabolic Pathways

Aromatic Compound Degradation

6-Hydroxy-3-hexenoyl-coenzyme A is produced during the aerobic metabolism of benzoate by certain bacteria. The compound is formed through the action of specific enzymes that facilitate the conversion of benzoyl-CoA into 6-hydroxy-3-hexenoyl-CoA in an NADPH- and oxygen-dependent reaction. This metabolic pathway is essential for the breakdown of aromatic compounds, which are prevalent environmental pollutants .

Polyhydroxyalkanoate Biosynthesis

In the context of polyhydroxyalkanoate biosynthesis, this compound serves as a precursor for the synthesis of various hydroxyacyl-CoA monomers. These monomers are critical for producing PHAs, which are valued for their biodegradability and potential applications in sustainable materials . The conversion of fatty acids through β-oxidation to produce this compound is crucial for channeling carbon sources into PHA production.

Enzymatic Reactions

Enoyl-CoA Hydratase Activity

The enzymatic activity associated with this compound includes its hydration by enoyl-CoA hydratases, such as those from Aeromonas caviae. These enzymes exhibit specificity towards various acyl-CoA substrates, allowing for the manipulation of substrate chain lengths and enhancing PHA production efficiency. Research has shown that mutations in specific residues can alter substrate specificity, leading to improved yields of desired hydroxyacyl-CoA products .

Biotechnological Applications

The ability to engineer enzymes that utilize this compound opens avenues for biotechnological applications. For instance, by optimizing the enzymatic pathways involved in PHA synthesis, researchers can enhance microbial production systems to generate biodegradable plastics more efficiently .

Table: Summary of Research Findings on this compound

Notable Case Studies

- Aerobic Benzoate Metabolism : A study on A. evansii highlighted the conversion of benzoyl-CoA into 6-hydroxy-3-hexenoyl-CoA, emphasizing its importance in bioremediation efforts for aromatic pollutants .

- PHA Production Optimization : Research focused on modifying enoyl-CoA hydratases from Aeromonas caviae revealed that specific mutations could enhance the efficiency of PHA production by altering substrate preferences .

Analyse Des Réactions Chimiques

Aerobic Benzoate Degradation Pathway

Benzoyl-CoA oxygenase-mediated formation :

In Azoarcus evansii, 6-OH-3-hexenoyl-CoA is generated during the oxygen-dependent oxidation of benzoyl-CoA. This reaction requires NADPH and involves a two-component benzoyl-CoA oxygenase system (BoxA and BoxB). The pathway proceeds as follows:

Benzoyl CoA+O2+NADPHBoxA BoxB6 OH 3 hexenoyl CoA+CO2+H2O+NADP+

This intermediate is part of a novel pathway that avoids hydroxylated aromatic intermediates, instead utilizing CoA thioesters for non-oxygenolytic ring cleavage .

Subsequent β-oxidation steps :

6-OH-3-hexenoyl-CoA undergoes further hydration and dehydrogenation to form 3-ketoadipyl-CoA, which is cleaved into succinyl-CoA and acetyl-CoA .

Enzymatic Hydration and Isomerization

Enoyl-CoA hydratase (ECHS1) activity :

While not directly studied for 6-OH-3-hexenoyl-CoA, homologous enzymes exhibit activity on structurally related compounds:

-

Converts trans-3-enoyl-CoA (e.g., (3E)-hexenoyl-CoA) to trans-2-enoyl-CoA

-

Hydrates unsaturated enoyl-CoA species to 3-hydroxyacyl-CoA derivatives .

Proposed reaction :

6 OH 3 hexenoyl CoAECHS1 3S hydroxyhexanoyl CoA+H2O

Comparative Reaction Table

Key Research Findings

-

Bioactivation of chlorinated toxins :

Enoyl-CoA hydratase-mediated reactions convert thia-substituted hexadienoyl-CoA analogs (e.g., 5,6-dichloro-4-thia-trans-2,5-hexadienoyl-CoA) to hydroxy intermediates, releasing reactive thiols like 1,2-dichloroethenethiol . While not directly involving 6-OH-3-hexenoyl-CoA, this demonstrates the enzyme's role in processing structurally similar CoA esters. -

ACAD10/11 involvement :

Recombinant ACAD10 transforms 4-hydroxyhexanoyl-CoA to 4-phosphonooxyhexanoyl-CoA in vitro, suggesting specialized oxidoreductases may modify hydroxylated acyl-CoA species . -

Metabolic fate in β-oxidation :

In A. evansii, isotopic tracing confirmed 6-OH-3-hexenoyl-CoA as a transient intermediate en route to central metabolites (succinyl-CoA and acetyl-CoA) .

Structural and Functional Insights

Propriétés

Formule moléculaire |

C27H44N7O18P3S |

|---|---|

Poids moléculaire |

879.7 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-6-hydroxyhex-3-enethioate |

InChI |

InChI=1S/C27H44N7O18P3S/c1-27(2,22(39)25(40)30-8-7-17(36)29-9-11-56-18(37)6-4-3-5-10-35)13-49-55(46,47)52-54(44,45)48-12-16-21(51-53(41,42)43)20(38)26(50-16)34-15-33-19-23(28)31-14-32-24(19)34/h3-4,14-16,20-22,26,35,38-39H,5-13H2,1-2H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b4-3+/t16-,20-,21-,22+,26-/m1/s1 |

Clé InChI |

HZHMFZAKYSAIGU-XHGDGGKISA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C/C=C/CCO)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCCO)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.